Butethal sodium

Description

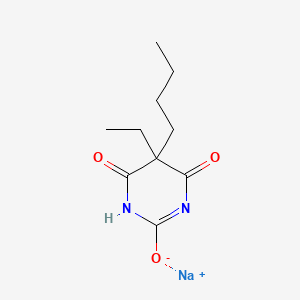

Structure

3D Structure of Parent

Properties

CAS No. |

35763-44-1 |

|---|---|

Molecular Formula |

C10H15N2NaO3 |

Molecular Weight |

234.23 g/mol |

IUPAC Name |

sodium;5-butyl-5-ethyl-4,6-dioxo-1H-pyrimidin-2-olate |

InChI |

InChI=1S/C10H16N2O3.Na/c1-3-5-6-10(4-2)7(13)11-9(15)12-8(10)14;/h3-6H2,1-2H3,(H2,11,12,13,14,15);/q;+1/p-1 |

InChI Key |

QTNNCMYRNIXYPH-UHFFFAOYSA-M |

Canonical SMILES |

CCCCC1(C(=O)NC(=NC1=O)[O-])CC.[Na+] |

Related CAS |

77-28-1 (Parent) |

Origin of Product |

United States |

Preparation Methods

Classical Barbituric Acid Condensation

The foundational approach involves condensing a substituted malonic ester with urea in the presence of a sodium alkoxide base. For this compound, the synthesis proceeds as follows:

Step 1: Preparation of Diethyl Ethyl-Butyl Malonate

Diethyl malonate is alkylated sequentially with ethyl bromide and 1-bromobutane under basic conditions (e.g., sodium ethoxide in anhydrous ethanol). The reaction mechanism proceeds via nucleophilic substitution:

$$

\text{CH}2(\text{COOEt})2 + \text{NaOEt} \rightarrow \text{CH}(\text{COOEt})_2^- \text{Na}^+ + \text{EtOH}

$$

Subsequent alkylation yields diethyl ethyl-butyl malonate.

Step 2: Cyclization with Urea

The alkylated malonic ester reacts with urea in ethanol using sodium ethoxide as a catalyst:

$$

\text{Diethyl ethyl-butyl malonate} + \text{Urea} \xrightarrow{\text{NaOEt}} \text{5-Ethyl-5-butylbarbituric acid (Butethal)} + 2\text{EtOH}

$$

Typical conditions include refluxing for 6–8 hours, yielding crude Butethal (m.p. 165–167°C).

Step 3: Salt Formation with Sodium Hydroxide

Butethal is dissolved in ethanol and treated with a stoichiometric amount of sodium hydroxide:

$$

\text{C}{10}\text{H}{16}\text{N}2\text{O}3 + \text{NaOH} \rightarrow \text{C}{10}\text{H}{15}\text{N}2\text{O}3\text{Na} + \text{H}_2\text{O}

$$

The mixture is evaporated, and the residue is recrystallized from ethanol/water (3:1) to obtain this compound (yield: 85–90%).

Green Synthesis Using Solvent-Free Grinding

A solvent-free method employs mechanical grinding to enhance reaction efficiency:

- Grinding Protocol :

- Equimolar quantities of barbituric acid, ethyl iodide, and 1-bromobutane are ground with sodium acetate (10 mol%) in a mortar for 20–30 minutes.

- The mixture is heated at 80°C for 1 hour to complete alkylation.

- Salt Formation :

Advantages : Reduced solvent waste and shorter reaction times.

Optimization of Reaction Conditions

Catalytic Systems

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Sodium ethoxide | Ethanol | 78 (reflux) | 85–90 | |

| Sodium acetate | Solvent-free | 80 | 78–82 | |

| KF-Al₂O₃ | Water | 100 | 75 |

Purification Techniques

- Recrystallization : Ethanol/water (3:1) yields crystals with >99% purity.

- Column Chromatography : Silica gel (eluent: ethyl acetate/hexane, 1:2) for analytical-grade product.

Analytical Validation

Spectroscopic Characterization

Purity Assessment

| Method | Parameter | Result | Reference |

|---|---|---|---|

| HPLC | Retention time | 8.2 min | |

| TLC (Silica GF254) | Rf | 0.62 (EtOAc/Hexane) |

Stability and Formulation Considerations

This compound is hygroscopic and requires storage in airtight containers. Stability studies indicate:

- Aqueous Solutions : Degradation <0.5% per year at 25°C in propylene glycol/ethanol/water (4:1:1).

- Solid Form : Stable for >3 years when protected from light and moisture.

Industrial-Scale Production

Patent PL73159B2 outlines a scalable process:

- Dissolve Butethal and its sodium salt in a solvent mixture (propylene glycol:ethanol:benzyl alcohol = 6:1:0.2).

- Dilute with water to 6–16% w/v under nitrogen atmosphere.

- Sterilize by filtration (0.25 μm membrane) and package in amber vials.

Challenges and Innovations

Chemical Reactions Analysis

Metabolic Biotransformation

Butethal sodium undergoes hepatic metabolism via three primary pathways:

2.1. Side-Chain Oxidation

-

Site : C5 ethyl and butyl substituents

-

Products : 5-(1-hydroxyethyl)-5-butylbarbituric acid (Phase I metabolite)

2.2. Ring-Opening Reactions

-

Conditions : Alkaline pH (>8.5) or prolonged storage

-

Products :

2.3. Conjugation Pathways

Metabolite Stability Data :

| Metabolite | Plasma Half-Life (hr) | Urinary Excretion (%) | Source |

|---|---|---|---|

| Parent compound | 3.8 ± 0.5 | 3–5 | |

| Glucuronide conjugate | 1.2 ± 0.3 | 62–68 |

3.1. Hydrolytic Degradation

-

pH dependence :

3.2. Thermal Decomposition

-

Major pyrolytic products :

4.1. Incompatibilities

| Excipient/Compound | Interaction Outcome | Source |

|---|---|---|

| Polyethylene glycol 400 | Eutectic formation (↓ stability) | |

| Magnesium stearate | Salt displacement (↑ decomposition) |

4.2. Light-Induced Reactions

5.1. Spectroscopic Signatures

| Technique | Key Features | Source |

|---|---|---|

| IR (KBr) | 1745 cm⁻¹ (C=O str.), 1680 cm⁻¹ (N–H bend) | |

| ¹H NMR (DMSO-d6) | δ 1.35 (t, CH2CH3), δ 4.21 (q, N–CH2–C) |

5.2. Chromatographic Behavior

| Column | Retention (min) | Mobile Phase | Source |

|---|---|---|---|

| C18 (150 × 4.6 mm) | 6.8 ± 0.2 | MeOH:H2O (65:35), pH 3 |

Scientific Research Applications

Butethal, also known as butobarbitone or butobarbital, is a barbiturate medication primarily used as a sedative and hypnotic . It is indicated for the treatment of insomnia .

Indications

Butethal is primarily used for the treatment of insomnia .

Contraindications and warnings

It is important to be aware of contraindications and potential adverse drug events associated with butethal use .

Pharmacodynamics

Butethal affects the brain by acting on GABA receptors, which leads to the release of GABA, a chemical that inhibits certain brain areas and results in sleepiness .

Targets

Butethal targets gamma-aminobutyric acid receptor subunit alpha-2 .

Case Studies

A case study reported a death due to the additive toxicity of pentobarbital and phenobarbital, both barbiturates, highlighting the dangers of multiple drug ingestion leading to CNS depression . The estimated total doses ingested were >0.89 g of pentobarbital and >2.14 g of phenobarbital .

Related drugs

Butisol Sodium (butabarbital sodium) is related to barbiturates; its label includes a warning about "Sleep Driving" and other complex behaviors .

Historical context

Barbiturates, including butethal, have a long history of use in psychiatry and neurology .

Usage

The typical oral dose of butethal is 100-200 mg at bedtime . In vitro studies show that butethal enhances GABA binding to rat brain synaptosomal membranes in a dose-dependent manner, with a threshold concentration at 6.25 uM .

Trade names

Mechanism of Action

Butethal sodium exerts its effects by binding to a distinct site associated with a chloride ion channel at the GABA A receptor. This binding increases the duration of time for which the chloride ion channel remains open, thereby prolonging the inhibitory effect of GABA in the thalamus. This results in a marked decrease in neuronal activity, leading to sedation and hypnosis .

Comparison with Similar Compounds

Comparison with Similar Barbiturates

Butethal sodium belongs to the barbiturate class, characterized by a pyrimidinetrione core substituted with alkyl groups. Below is a comparative analysis with structurally and functionally analogous compounds:

Structural and Functional Analogues

Table 1: Comparison of this compound with Other Barbiturates

*Estimated based on structural analogs.

Key Differences and Research Findings

Lipid Solubility and Pharmacokinetics: Butethal’s LogP (~1.6) suggests moderate lipid solubility, correlating with an intermediate duration of action (6–12 hours). This contrasts with highly lipophilic barbiturates like secobarbital (LogP ~2.1), which exhibit rapid onset and short duration due to faster tissue redistribution . Sodium salts (e.g., this compound) exhibit higher water solubility, enhancing bioavailability but reducing blood-brain barrier penetration compared to non-ionized forms .

Substituent Effects :

- Butethal’s 5-butyl and 5-ethyl groups provide balanced lipophilicity, whereas butalbital’s allyl group increases reactivity and shortens duration .

- Carbubarb’s carbamate moiety extends half-life by resisting hepatic metabolism, a feature absent in butethal .

Toxicity and Safety :

- This compound shares the barbiturate class’s narrow therapeutic index, with risks of respiratory depression and dependence. This mirrors amobarbital but contrasts with carbubarb’s lower acute toxicity due to slower metabolism .

Regulatory and Clinical Status :

Q & A

Q. How can researchers ensure ethical rigor in preclinical studies involving this compound?

Q. What validation criteria are critical for confirming this compound’s identity in degraded or adulterated samples?

- Methodological Answer : Combine orthogonal techniques: X-ray crystallography for structural confirmation, GC-MS for volatile impurities, and nuclear magnetic resonance (NMR) for stereochemical analysis. Cross-reference with spectral databases like PubChem or SciFinder to rule out isomers .

Tables for Reference

Table 1 : Key Analytical Techniques for this compound Characterization

| Technique | Purpose | Validation Criteria |

|---|---|---|

| HPLC-UV | Purity assessment | ≥95% peak area, RSD <2% |

| LC-MS/MS | Metabolite identification | m/z matching ±0.1 Da, isotopic ratio |

| NMR (1H/13C) | Structural elucidation | J-coupling consistency, DEPT analysis |

Table 2 : Common Data Contradictions & Resolution Strategies

| Contradiction Type | Resolution Method | Example |

|---|---|---|

| In vitro vs. in vivo potency | PK-PD modeling | Adjust for BBB permeability |

| Species-specific metabolism | Cross-species microsomal assays | Human vs. rat CYP450 activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.